4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 948553-68-2
VCID: VC2912704
InChI: InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12)
SMILES: C1C2=C(C=CC(=C2F)O)NC1=O
Molecular Formula: C8H6FNO2
Molecular Weight: 167.14 g/mol

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

CAS No.: 948553-68-2

Cat. No.: VC2912704

Molecular Formula: C8H6FNO2

Molecular Weight: 167.14 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one - 948553-68-2

Specification

CAS No. 948553-68-2
Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
IUPAC Name 4-fluoro-5-hydroxy-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12)
Standard InChI Key XVAYHKRLBOJOQF-UHFFFAOYSA-N
SMILES C1C2=C(C=CC(=C2F)O)NC1=O
Canonical SMILES C1C2=C(C=CC(=C2F)O)NC1=O

Introduction

Structural Properties and Characteristics

Physicochemical Properties

Based on analysis of similar indolinone derivatives, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one likely possesses the following properties:

PropertyExpected Value/CharacteristicBasis
Physical appearanceCrystalline solid, off-white to pale yellowTypical for indolinones
SolubilityLow water solubility; good solubility in DMSO, methanolBased on similar hydroxylated indolinones
Melting pointApproximately 165-185°CExtrapolated from related compounds
pKa valuesNH group: ~10.5-11.5; OH group: ~9.5-10.5Based on similar hydroxylated heterocycles
LogPApproximately 1.2-1.8Estimated based on structure

Structural Comparison with Related Compounds

The structural relationship between 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one and similar compounds provides valuable insights into its potential properties:

CompoundKey Structural DifferencesMolecular FormulaReference
4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-oneTarget compoundC8H6FNO2-
5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-oneF at C5, OH at C3C8H6FNO2
5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-oneBr at C5, F at C4, no OH groupC8H5BrFNO

Synthesis Methods and Preparation

Cyclization of Appropriately Substituted Phenylacetic Acids

This approach would involve:

  • Preparation of a 2-fluoro-3-hydroxyphenylacetic acid precursor

  • Intramolecular cyclization to form the indolinone ring

  • Protection/deprotection strategies for the hydroxyl group during synthesis

Direct Functionalization of Indolinone Core

This strategy would include:

  • Starting with unsubstituted or partially substituted indolin-2-one

  • Regioselective fluorination at position 4

  • Hydroxylation at position 5 using appropriate oxidizing agents

Reaction Conditions and Considerations

Successful synthesis would likely require:

  • Careful temperature control during fluorination steps to maintain selectivity

  • Appropriate protecting groups for the hydroxyl functionality

  • Mild reaction conditions to prevent side reactions

  • Sophisticated purification techniques including column chromatography and recrystallization

  • Potential use of transition metal catalysts for selective functionalization

Biological Activity and Pharmacological Properties

Antimicrobial Activity

Fluorinated and hydroxylated indolinones have demonstrated significant antimicrobial properties against various pathogens. Research has explored the potential of similar compounds as antimicrobial agents active against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The indolinone scaffold is known for its ability to interact with various enzymes. The specific positioning of the fluorine and hydroxyl groups in 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one could potentially create favorable interactions with enzyme binding pockets. Related compounds have shown interactions with DNA gyrase, suggesting potential applications as antibacterial agents targeting bacterial DNA replication .

Anti-inflammatory and Antioxidant Properties

The hydroxyl group at position 5 potentially confers antioxidant properties through its ability to scavenge reactive oxygen species. Additionally, many indolinone derivatives have demonstrated anti-inflammatory activities in various biological systems.

Structure-Activity Relationship Factors

The biological activity of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one would be significantly influenced by its structural features:

Structural FeatureExpected Effect on Biological Activity
Fluorine at C4Enhances metabolic stability; increases binding affinity to hydrophobic pockets; alters electronic distribution
Hydroxyl at C5Provides hydrogen bonding capabilities; improves target specificity; contributes to antioxidant activity
Indolinone coreFacilitates binding to various biological targets; serves as a privileged structure in medicinal chemistry

Molecular Interactions and Binding Mechanisms

Hydrogen Bonding Interactions

The compound contains multiple hydrogen bond donors and acceptors:

  • The NH group in the indolinone core (donor)

  • The carbonyl oxygen (acceptor)

  • The hydroxyl group at position 5 (donor and acceptor)

These functional groups can form hydrogen bonds with amino acid residues in protein binding sites, similar to the interactions observed with related compounds. For example, similar indazole derivatives have demonstrated hydrogen bonding with amino acids like GLU-50, GLY, and ARG-76 in protein targets .

Fluorine-Mediated Interactions

The fluorine atom at position 4 can participate in:

  • Weak hydrogen bonding interactions (as an acceptor)

  • Dipole-dipole interactions

  • Interactions with positively charged amino acids or polar residues

  • Enhanced lipophilic interactions in hydrophobic binding pockets

Molecular Docking Predictions

Based on findings with structurally similar compounds, molecular docking studies would likely reveal:

  • Favorable binding energies in the range of -6.0 to -8.0 kcal/mol with various enzyme targets

  • Potential interactions with amino acids commonly involved in binding indolinone derivatives

  • Binding modes that leverage both the hydroxyl and fluorine substituents in target recognition

Structure-Activity Relationship Analysis

Effect of Fluorine Substitution

The fluorine atom at position 4 significantly influences the compound's properties:

Impact of Hydroxyl Group Positioning

The hydroxyl group at position 5 contributes to the compound's properties through:

  • Hydrogen bonding capacity: Provides both donor and acceptor capabilities for interactions with biological targets

  • Reactivity: Serves as a site for potential derivatization through esterification, etherification, or other transformations

  • Solubility: Increases hydrophilicity, potentially improving aqueous solubility compared to non-hydroxylated analogs

  • Antioxidant potential: Offers radical scavenging capability through hydrogen atom donation

Combined Effects and Positional Significance

The specific arrangement of substituents in 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one creates unique properties:

  • The ortho relationship between fluorine and hydroxyl groups may lead to intramolecular hydrogen bonding

  • This specific substitution pattern creates a distinct electronic density distribution different from isomers like 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

  • The combined electronic and steric effects likely produce a unique binding profile with biological targets

CompoundKey Structural FeaturesPotential Research ValueReference
4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-oneF at C4, OH at C5Unique substitution pattern for SAR studies-
5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-oneF at C5, OH at C3Different electronic distribution and binding profile
5-Bromo-4-fluoro-2,3-dihydro-1H-indol-2-oneBr at C5, F at C4Different size and electronic properties of halogen substituents
Novel tetrahydro-indazole derivativesComplex multi-ring systemsExpanded heterocyclic frameworks with related core structures

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